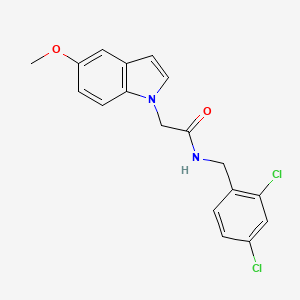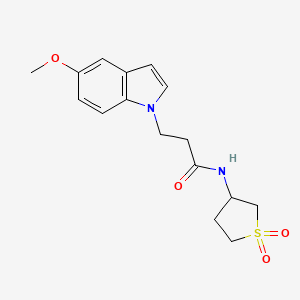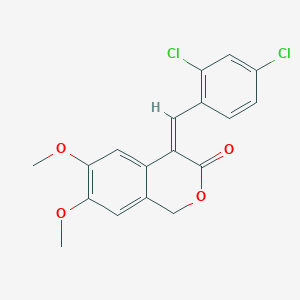![molecular formula C18H16N4O3 B11140670 N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11140670.png)
N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several fused heterocyclic rings: a benzimidazole ring, an oxo-benzoxazine ring, and a carboxamide group.
- The compound you mentioned likely has interesting properties due to its complex structure. specific information about its biological activity or therapeutic potential is not readily available.
Benzimidazole: is a bicyclic heterocycle containing a benzene ring fused with an imidazole ring.
Preparation Methods
- The synthetic pathway to benzimidazoles usually involves two steps:
- Construction of the benzene ring containing 1–2 diamino groups.
- Ring closure (imidazole formation) using o-phenylenediamine or related compounds.
- Commercially, benzimidazole is available, but it can be synthesized by condensation reactions with o-phenylenediamine and formic acid or trimethyl orthoformate .
Chemical Reactions Analysis
- Benzimidazoles can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include formic acid, aromatic aldehydes, and cyanogen bromide.
- Major products depend on the specific substitution pattern and reaction conditions.
Scientific Research Applications
- Unfortunately, detailed research on this specific compound is scarce. benzimidazoles, in general, have been explored in various fields:
Antimicrobial: Some benzimidazoles exhibit potent antimicrobial activity.
Antiviral: Certain derivatives have shown antiviral potential.
Antiparasitic: Benzimidazoles are used as anthelmintic agents.
Antihypertensive: Although not directly related to this compound, benzimidazoles have been investigated for their effects on blood pressure.
Anti-inflammatory: Some benzimidazole derivatives exhibit anti-inflammatory properties.
Mechanism of Action
- Without specific data on this compound, we can’t pinpoint its exact mechanism. benzimidazoles often interact with cellular targets, affecting processes like DNA replication, microtubule assembly, and enzyme inhibition.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with this exact structure. benzimidazole derivatives are abundant, and their uniqueness lies in their diverse biological activities.
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-22-14-5-3-2-4-12(14)20-16(22)9-19-18(24)11-6-7-15-13(8-11)21-17(23)10-25-15/h2-8H,9-10H2,1H3,(H,19,24)(H,21,23) |
InChI Key |
RCROBEADDHCPRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11140591.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11140594.png)

![6-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B11140599.png)


![5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11140619.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11140620.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140624.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11140625.png)
![methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11140631.png)

![6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11140644.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11140649.png)
